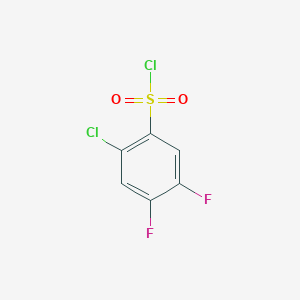

2-Chloro-4,5-difluorobenzenesulfonyl chloride

Descripción general

Descripción

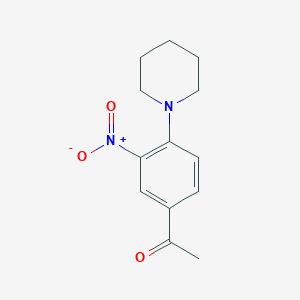

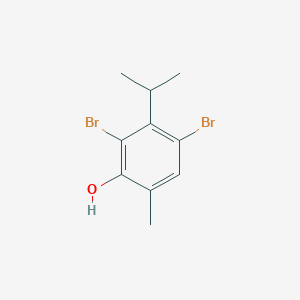

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of organic sulfur compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (SO2Cl) attached to an aromatic ring. The presence of chlorine and fluorine atoms on the benzene ring of 2-chloro-4,5-difluorobenzenesulfonyl chloride suggests that it could be a reactive intermediate in the synthesis of various organic molecules, potentially including pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of related sulfonyl chlorides typically involves chlorosulfonation or oxidative cleavage of thioethers with chlorine. For instance, the synthesis of fluoronitrobenzenesulfonyl chlorides is achieved by a two-step procedure starting from difluoronitrobenzenes, which undergo a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine to yield the sulfonyl chlorides . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is prepared from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is typically characterized by X-ray diffraction methods. For example, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined to be orthorhombic with normal bond lengths and angles, and the substituted benzene ring is planar within experimental accuracy . This suggests that 2-chloro-4,5-difluorobenzenesulfonyl chloride would also exhibit a planar aromatic ring with a dihedral angle between the ring and the sulfonyl group.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with a variety of nucleophiles, including olefins, ammonia, and aromatic compounds, to form a range of products. For example, 2,3,5,6-tetrafluorobenzenesulfenyl chloride reacts with these nucleophiles to form new compounds characterized by spectroscopic methods . The presence of electron-withdrawing groups such as fluorine in 2-chloro-4,5-difluorobenzenesulfonyl chloride would likely enhance its reactivity towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and stability. The steric hindrance in isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects their reactivity in substitution reactions in aqueous solutions . Similarly, the introduction of fluorine-containing substituents in 1-chloro-2-nitrobenzene derivatives has been shown to activate the halogen substituent towards nucleophilic attack . These findings suggest that the physical and chemical properties of 2-chloro-4,5-difluorobenzenesulfonyl chloride would be influenced by the presence of chlorine and fluorine atoms on the aromatic ring.

Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a pivotal reagent in the synthesis of complex molecules due to its reactivity and the unique properties imparted by the fluorine atoms. Hélène Chachignon et al. (2017) discuss the compound's utility in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, highlighting its role in electrophilic chlorination and its exclusive capability for enantioselective chlorination processes. These reactions are essential for creating molecules with specific functionalities that can be used in pharmaceuticals, agrochemicals, and advanced materials (Chachignon, Guyon, & Cahard, 2017).

Environmental Chemistry and Safety

In environmental chemistry, the role of chlorides, including compounds like 2-Chloro-4,5-difluorobenzenesulfonyl chloride, is examined for their interaction with other elements and their impact on ecosystems. D. Oyekunle et al. (2021) review how chloride ions interact with strong oxidants in water, affecting advanced oxidation processes (AOPs). They note the potential for chloride ions to form chlorine radicals that can either directly react with organics or generate other radicals, underlining the importance of understanding these reactions to mitigate environmental impacts (Oyekunle, Cai, Gendy, & Chen, 2021).

Catalysis and Electrochemistry

In catalysis and electrochemical studies, the role of chlorides, including related compounds, is pivotal. Qi Yang et al. (2016) discuss the catalytic and electrocatalytic reduction of perchlorate in water, emphasizing the transformation of chlorate into harmless chloride ions. This transformation is crucial for removing toxic substances from water, illustrating the importance of research in developing more efficient and selective catalytic processes (Yang, Yao, Zhong, Wang, Chen, Sun, Hua, Li, Li, & Zeng, 2016).

Safety and Hazards

This compound is considered hazardous. It has a GHS05 pictogram and the signal word is “Danger”. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a versatile reagent that finds extensive use within the pharmaceutical industry for the synthesis of sulfonamide drugs . It is known to participate in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists .

Propiedades

IUPAC Name |

2-chloro-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITODZKOCXPBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378522 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-difluorobenzenesulfonyl chloride | |

CAS RN |

67475-58-5 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67475-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)